N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyridine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the trifluoromethyl-substituted pyridine moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Pyridine Moiety: This can be done through coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c1-28-16-6-3-2-5-15(16)24-19(27)26-11-9-14(10-12-26)13-29-18-8-4-7-17(25-18)20(21,22)23/h2-8,14H,9-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJRUDCIDRCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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